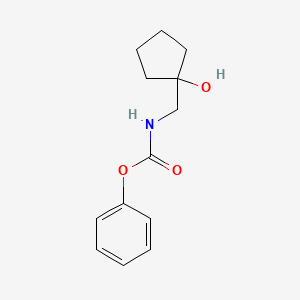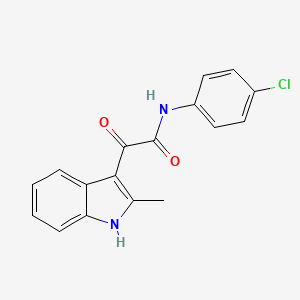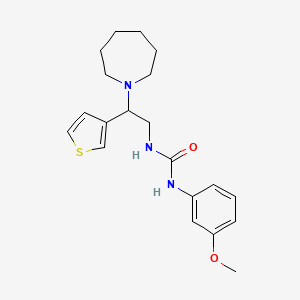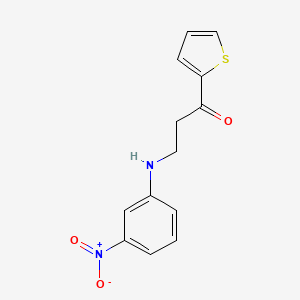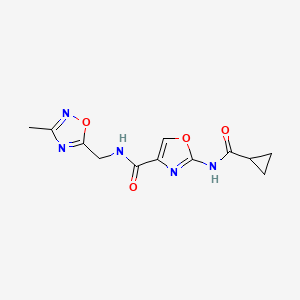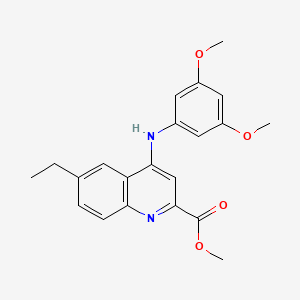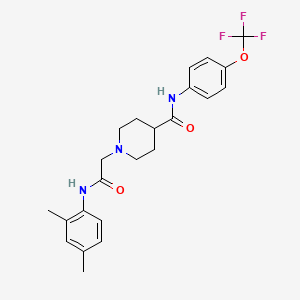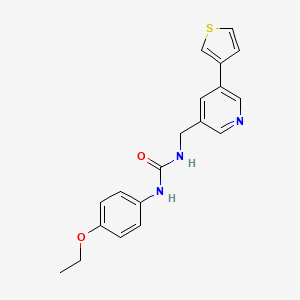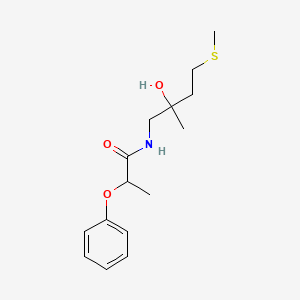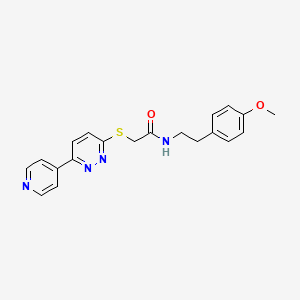
N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including its atomic arrangement and bonding.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Pyridazinone Derivatives and Antinociceptive Activity
Research involving pyridazinone derivatives, closely related to the chemical structure , demonstrates significant antinociceptive activity. These studies suggest that compounds like N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide could be valuable in developing new analgesic agents. For example, the synthesis and evaluation of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives have been conducted, revealing that most compounds exhibited higher potency than aspirin in animal models, indicating promising applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Insecticidal Activity of Pyridine Derivatives
Another area of research involves the synthesis and toxicity evaluation of pyridine derivatives against pests. The insecticidal activity of these compounds, through their structural modifications, has been investigated, showing promising results against specific aphid species. This indicates potential agricultural applications, where compounds like N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide could be tailored to control pest populations effectively (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis of Heterocycles and Biological Activity
The compound's core structure is useful in synthesizing various heterocycles, which are crucial in medicinal chemistry for developing new drugs with potential anticancer, antimicrobial, and antiproliferative properties. Research has demonstrated the utility of similar compounds in synthesizing novel heterocyclic compounds, indicating the chemical's versatility in contributing to drug discovery and development (Gaby, Kamal El Dean, Gaber, Eyada, & Al Kamali, 2003).
Anticonvulsant Agents from Thioacetamide Derivatives
The synthesis and pharmacological evaluation of S-acetamide derivatives of thio-compounds for anticonvulsant activity are another important area. Studies have shown that derivatives structurally related to N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide exhibit moderate anticonvulsant activity, suggesting potential applications in developing new treatments for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Safety And Hazards
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or investigations into its properties.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-17-4-2-15(3-5-17)8-13-22-19(25)14-27-20-7-6-18(23-24-20)16-9-11-21-12-10-16/h2-7,9-12H,8,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEVLUFYOLSDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

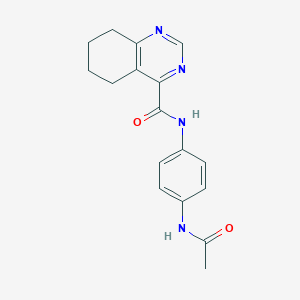
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)
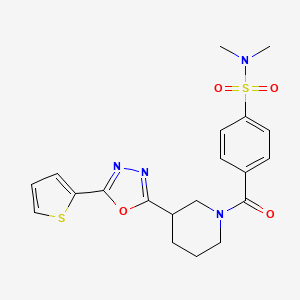
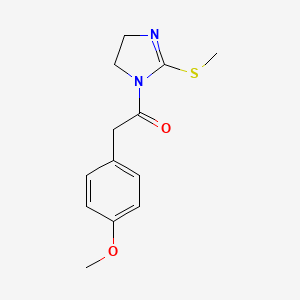
![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)
